Hancoside A
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Overview
Description
Hancoside A is a steroid glycoside . Its full name is 3β,14β,15β-Trihydroxypregn-5-en-20-one 3-O-[β-D-(6-O-sinapoyl)-glucopyranosyl-(1→2)-β-D-glucopyranoside] .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pregnane skeleton with three hydroxyl groups at positions 3β, 14β, and 15β, and a glucopyranoside moiety at position 3 .Scientific Research Applications
1. Overview of Steroidal Glycosides
Hancoside A, as a steroidal glycoside, has various potential therapeutic applications. Steroidal glycosides, in general, have been studied for their potential use in treating various diseases, including cancer. Research has shown that cancer cells may be more susceptible to compounds like this compound, supporting its potential use in cancer therapies (Prassas & Diamandis, 2008).
2. Structural and Chemical Analysis
The structural and chemical properties of this compound have been extensively studied. For instance, this compound was isolated from the roots of Cynanchum amplexicaule, and its structure was determined based on spectral and chemical evidence. Such detailed analysis is crucial for understanding its potential applications in various therapeutic contexts (Chen et al., 2008).
3. Potential in Cancer Therapy
In the context of cancer therapy, cardiac steroids like this compound have been found to stimulate apoptosis in cancer cells. This suggests a novel activity for compounds like this compound, which could be relevant in the treatment of cancer. Their mechanism involves alterations in intracellular levels of important ions such as Ca2+, which can lead to apoptosis in cancer cells (McConkey et al., 2000).
Properties
CAS No. |
145701-08-2 |
---|---|
Molecular Formula |
C44H62O18 |
Molecular Weight |
879 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,8R,9S,10R,13R,14S,15R,17S)-17-acetyl-14,15-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C44H62O18/c1-20(46)26-17-31(47)44(55)25-8-7-22-16-23(10-12-42(22,2)24(25)11-13-43(26,44)3)59-41-39(37(53)34(50)29(18-45)60-41)62-40-38(54)36(52)35(51)30(61-40)19-58-32(48)9-6-21-14-27(56-4)33(49)28(15-21)57-5/h6-7,9,14-15,23-26,29-31,34-41,45,47,49-55H,8,10-13,16-19H2,1-5H3/b9-6+/t23-,24-,25+,26+,29+,30+,31+,34+,35+,36-,37-,38+,39+,40-,41+,42-,43+,44+/m0/s1 |
InChI Key |
SDTRDZCVVFORLC-HASDMLKASA-N |
Isomeric SMILES |
CC(=O)[C@H]1C[C@H]([C@]2([C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O |
SMILES |
CC(=O)C1CC(C2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O |
Canonical SMILES |
CC(=O)C1CC(C2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O |
Synonyms |
3beta,14beta,15beta-trihydroxypregn-5-en-20-one-3-O-beta-D-(6-sinapoyl)glucopyranosyl(1-2)-beta-D-glucopyranoside hancoside A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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